1-[5-[3-(2,4-Dichlorophenoxy)propyl]-1,3,4-thiadiazol-2-yl]-3-(2,4-dichlorophenyl)urea
Overview
Description
1-[5-[3-(2,4-Dichlorophenoxy)propyl]-1,3,4-thiadiazol-2-yl]-3-(2,4-dichlorophenyl)urea is a synthetic organic compound that belongs to the class of thiadiazole derivatives. This compound is characterized by the presence of a thiadiazole ring, a urea moiety, and dichlorophenyl groups. It has been studied for its potential biological activities and applications in various fields, including agriculture and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-[3-(2,4-Dichlorophenoxy)propyl]-1,3,4-thiadiazol-2-yl]-3-(2,4-dichlorophenyl)urea typically involves multiple steps:
Esterification: The process begins with the esterification of 2,4-dichlorophenoxypropionic acid with methanol to form the corresponding ester.
Hydrazination: The ester is then subjected to hydrazination to produce the hydrazide.
Cyclization: The hydrazide undergoes cyclization with thiocarbonyl compounds to form the thiadiazole ring.
Urea Formation: Finally, the thiadiazole derivative is reacted with 2,4-dichlorophenyl isocyanate to form the desired urea compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. Key parameters such as temperature, pressure, and reaction time are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
1-[5-[3-(2,4-Dichlorophenoxy)propyl]-1,3,4-thiadiazol-2-yl]-3-(2,4-dichlorophenyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: Nucleophilic substitution reactions can occur at the dichlorophenyl groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used[2][2].
Scientific Research Applications
Agriculture: The compound has shown promise as a herbicide and pesticide due to its ability to inhibit the growth of certain weeds and pests.
Medicine: Research has indicated potential antiviral, antibacterial, and antifungal activities, making it a candidate for the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 1-[5-[3-(2,4-Dichlorophenoxy)propyl]-1,3,4-thiadiazol-2-yl]-3-(2,4-dichlorophenyl)urea involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes involved in essential biological processes, such as carbonic anhydrase and acetylcholinesterase.
Disruption of Cellular Processes: By binding to specific receptors or proteins, the compound can disrupt cellular processes, leading to the inhibition of microbial growth or pest control.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: Compounds such as 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol and 2-alkylthio-5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazole share structural similarities with 1-[5-[3-(2,4-Dichlorophenoxy)propyl]-1,3,4-thiadiazol-2-yl]-3-(2,4-dichlorophenyl)urea.
Dichlorophenyl Ureas: Compounds like 1-(2,4-dichlorophenyl)-3-(4-nitrophenyl)urea also exhibit similar structural features.
Properties
IUPAC Name |
1-[5-[3-(2,4-dichlorophenoxy)propyl]-1,3,4-thiadiazol-2-yl]-3-(2,4-dichlorophenyl)urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl4N4O2S/c19-10-3-5-14(12(21)8-10)23-17(27)24-18-26-25-16(29-18)2-1-7-28-15-6-4-11(20)9-13(15)22/h3-6,8-9H,1-2,7H2,(H2,23,24,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVMIWEOAYXCETK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)NC(=O)NC2=NN=C(S2)CCCOC3=C(C=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl4N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80364576 | |
Record name | 1-[5-[3-(2,4-dichlorophenoxy)propyl]-1,3,4-thiadiazol-2-yl]-3-(2,4-dichlorophenyl)urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80364576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
492.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6374-44-3 | |
Record name | 1-[5-[3-(2,4-dichlorophenoxy)propyl]-1,3,4-thiadiazol-2-yl]-3-(2,4-dichlorophenyl)urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80364576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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